1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt
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Overview
Description
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes. It consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and a phospho-l-serine group at the sn-3 position. This compound is known for its involvement in various cellular processes, including signal transduction and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting monoacylglycerol with l-serine. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cellular signaling and inflammation.
Reduction: Reduction reactions can convert oxidized forms back to their native state.
Substitution: This compound can participate in substitution reactions where the phospho-l-serine group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with various functional groups. These products have distinct biological activities and can be used in different research applications .
Scientific Research Applications
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid bilayers and membrane dynamics.
Biology: This compound is essential for studying cell signaling pathways and membrane-associated processes.
Medicine: It is investigated for its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.
Industry: It is used in the formulation of liposomes and other drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. It interacts with various proteins and enzymes, modulating their activity and thereby affecting cellular signaling pathways. The molecular targets include membrane-bound receptors and ion channels, which are crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-l-serine sodium salt
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine sodium salt
- 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phospho-l-serine sodium salt
Uniqueness
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is unique due to its specific fatty acid composition and its role in cellular signaling. Compared to other similar compounds, it has distinct biophysical properties that make it suitable for specific research applications, such as studying membrane dynamics and protein-lipid interactions .
Properties
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYLWFGOUZBHG-FDOHDBATSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NNaO9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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